REACTION_SMILES
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[CH2:31]1[O:32][CH2:33][CH2:34][O:35][CH2:36]1.[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[Cl:1][c:2]1[n:3][c:4]([Cl:5])[n:6][c:7]([Cl:8])[n:9]1.[NH2:15][c:16]1[cH:17][cH:18][c:19]([C:20]#[N:21])[cH:22][cH:23]1.[O:10]1[CH2:11][CH2:12][CH2:13][CH2:14]1>>[c:2]1([NH:15][c:16]2[cH:17][cH:18][c:19]([C:20]#[N:21])[cH:22][cH:23]2)[n:3][c:4]([Cl:5])[n:6][c:7]([Cl:8])[n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)nc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(Nc2nc(Cl)nc(Cl)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |